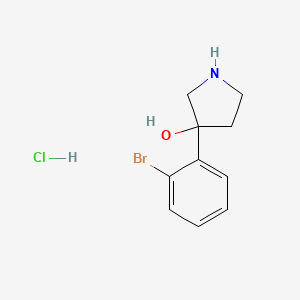
3-Amino-5-(trifluoromethyl)phenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is a chemical compound that features a trifluoromethyl group attached to an aromatic ring, along with an amino group and a fluoranesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under specific conditions . The reaction conditions often involve the use of a suitable solvent, temperature control, and the presence of radical initiators to facilitate the formation of the trifluoromethyl group on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and substituted aromatic compounds with various functional groups .
Scientific Research Applications
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function . The fluoranesulfonate group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the fluoranesulfonate group.
3,5-bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups and an isocyanate group.
3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives: Used in organic light-emitting diodes (OLEDs) and have electroluminescent properties.
Uniqueness
3-amino-5-(trifluoromethyl)phenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5F4NO3S |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
1-amino-3-fluorosulfonyloxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H5F4NO3S/c8-7(9,10)4-1-5(12)3-6(2-4)15-16(11,13)14/h1-3H,12H2 |
InChI Key |
YLUWWEVASHVILJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OS(=O)(=O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dionehydrochloride](/img/structure/B13556103.png)






![tert-butyl(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-5-hydroxypentanoate](/img/structure/B13556148.png)



![(1S)-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-ol](/img/structure/B13556170.png)


